molecular formula C6H13NO2S B13150917 3-Methyl-1lambda6,4-thiazepane-1,1-dione

3-Methyl-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B13150917
M. Wt: 163.24 g/mol
InChI Key: DLJWOBAPRXXBBN-UHFFFAOYSA-N
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Description

3-Methyl-1lambda6,4-thiazepane-1,1-dione is a chemical compound with the molecular formula C6H13NO2S It is a member of the thiazepane family, characterized by a seven-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1lambda6,4-thiazepane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a sulfur-containing reagent, followed by cyclization to form the thiazepane ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazepane ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

3-Methyl-1lambda6,4-thiazepane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1lambda6,2-thiazepane-1,1-dione
  • 7-Methyl-1lambda6,4-thiazepane-1,1-dione

Uniqueness

3-Methyl-1lambda6,4-thiazepane-1,1-dione is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

3-methyl-1,4-thiazepane 1,1-dioxide

InChI

InChI=1S/C6H13NO2S/c1-6-5-10(8,9)4-2-3-7-6/h6-7H,2-5H2,1H3

InChI Key

DLJWOBAPRXXBBN-UHFFFAOYSA-N

Canonical SMILES

CC1CS(=O)(=O)CCCN1

Origin of Product

United States

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